molecular formula C11H8N4S B5170559 N-2-pyrimidinyl-1,3-benzothiazol-2-amine

N-2-pyrimidinyl-1,3-benzothiazol-2-amine

Cat. No.: B5170559
M. Wt: 228.28 g/mol
InChI Key: CJTOFJMUMLSNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2-pyrimidinyl-1,3-benzothiazol-2-amine, also known as PBTZ169, is a small molecule inhibitor that has been developed as a potential drug candidate for the treatment of tuberculosis (TB). TB is a bacterial infection caused by Mycobacterium tuberculosis that primarily affects the lungs and is a major global health problem. PBTZ169 has shown promising results in preclinical studies and is currently under investigation for its efficacy and safety in clinical trials.

Mechanism of Action

The mechanism of action of N-2-pyrimidinyl-1,3-benzothiazol-2-amine involves the inhibition of multiple enzymes and pathways involved in the survival of Mycobacterium tuberculosis. This compound has been found to target enzymes involved in cell wall biosynthesis, energy metabolism, and iron acquisition, among others. By targeting multiple pathways, this compound has been shown to be effective against drug-resistant strains of the bacteria.
Biochemical and physiological effects:
This compound has been found to have minimal toxicity in preclinical studies and has been well-tolerated in animal models. This compound has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which could potentially lead to once-daily dosing in humans. This compound has also been shown to penetrate the lungs and other tissues affected by TB, which could potentially improve its efficacy in treating the infection.

Advantages and Limitations for Lab Experiments

N-2-pyrimidinyl-1,3-benzothiazol-2-amine has several advantages for use in lab experiments. It has been extensively studied in preclinical models of TB and has shown potent activity against drug-resistant strains of Mycobacterium tuberculosis. This compound has also been found to have synergistic effects when used in combination with existing TB drugs, which could potentially lead to shorter treatment durations and improved patient outcomes. However, this compound is a complex molecule that requires specialized expertise in organic chemistry for its synthesis. This compound is also a relatively new drug candidate and its safety and efficacy in humans are still being evaluated in clinical trials.

Future Directions

There are several future directions for the development of N-2-pyrimidinyl-1,3-benzothiazol-2-amine as a potential drug candidate for the treatment of TB. One direction is to further optimize the structure of this compound to improve its potency and selectivity against Mycobacterium tuberculosis. Another direction is to evaluate the safety and efficacy of this compound in clinical trials, which could potentially lead to its approval as a new TB drug. Additionally, this compound could be evaluated in combination with other TB drugs to further improve its efficacy and shorten treatment durations. Finally, this compound could be evaluated for its potential to treat other bacterial infections, given its broad-spectrum activity against multiple enzymes and pathways involved in bacterial survival.

Synthesis Methods

The synthesis of N-2-pyrimidinyl-1,3-benzothiazol-2-amine involves a multistep process that includes the condensation of 2-aminopyrimidine with 2-bromo-1,3-benzothiazole followed by a series of reactions that result in the formation of the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and is typically carried out in specialized laboratories.

Scientific Research Applications

N-2-pyrimidinyl-1,3-benzothiazol-2-amine has been extensively studied in preclinical models of TB and has shown potent activity against drug-resistant strains of Mycobacterium tuberculosis. This compound has been found to inhibit the growth of the bacteria by targeting multiple enzymes and pathways involved in its survival. This compound has also been shown to have synergistic effects when used in combination with existing TB drugs, which could potentially lead to shorter treatment durations and improved patient outcomes.

Properties

IUPAC Name

N-pyrimidin-2-yl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c1-2-5-9-8(4-1)14-11(16-9)15-10-12-6-3-7-13-10/h1-7H,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTOFJMUMLSNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.